molecular formula C7H13NO B15344145 (4S)-4-(propan-2-yl)pyrrolidin-2-one

(4S)-4-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B15344145
M. Wt: 127.18 g/mol
InChI Key: YWJNZEJGGLBELP-ZCFIWIBFSA-N
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Description

(4S)-4-(Propan-2-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is characterized by the presence of a propan-2-yl group attached to the fourth carbon of the pyrrolidinone ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(propan-2-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as (S)-proline or its derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents such as isopropyl bromide or isopropyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.

    Optimized Alkylation: Employing optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-(Propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where the propan-2-yl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-4-(Propan-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

    (4R)-4-(Propan-2-yl)pyrrolidin-2-one: The enantiomer of (4S)-4-(propan-2-yl)pyrrolidin-2-one with different stereochemistry.

    (4S)-4-(Methyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a propan-2-yl group.

    (4S)-4-(Ethyl)pyrrolidin-2-one: A compound with an ethyl group in place of the propan-2-yl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The compound’s chiral nature and functional groups make it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4S)-4-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

YWJNZEJGGLBELP-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H]1CC(=O)NC1

Canonical SMILES

CC(C)C1CC(=O)NC1

Origin of Product

United States

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